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Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-Chloro-2-methoxybenzaldehyde (CAS No. 7035-09-8). The following sections
detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for their acquisition. This information is critical for
the structural elucidation, identification, and purity assessment of this compound in research
and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for 5-Chloro-2-methoxybenzaldehyde is summarized in
the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift o . el .
Multiplicity Integration Constant (J) Assignment

(3) ppm o

Predicted

~10.4 S 1H - Aldehyde (-CHO)

~7.8 d 1H ~2.5 H-6

~7.5 dd 1H ~8.8, 2.5 H-4

~7.0 d 1H ~8.8 H-3

~3.9 S 3H - Methoxy (-OCH3)
13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

Predicted

~189 C=0 (Aldehyde)

~160 C-2 (C-OCHs)

~135 C-4

~129 C-6

~128 C-5 (C-Cl)

~125 C-1

~113 C-3

~56 -OCHs

Note: The NMR data presented above is predicted based on the analysis of structurally similar

compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
Predicted
~2850, ~2750 Medium C-H stretch (aldehyde)
C=0 stretch (aromatic
~1690 Strong
aldehyde)
~1590, ~1480 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)
~1020 Medium C-O stretch (methoxy)
C-H out-of-plane bend
~820 Strong ]
(aromatic)
~750 Strong C-Cl stretch
Mass Spectrometry (MS)
m/z Ratio Relative Intensity (%) Assighment
Predicted
] [M]* (Molecular ion peak,
170/172 High o _
showing isotopic pattern for CI)
169/171 Moderate [M-H]*
141/143 Moderate [M-CHOJ*
126 Moderate [M-CHO-CHs]*
98 Moderate [CeH3O]"
63 Low [CsHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are intended to serve as a guide for obtaining high-quality data for 5-Chloro-2-
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methoxybenzaldehyde.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 10-20 mg of 5-Chloro-2-methoxybenzaldehyde.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) or
another suitable deuterated solvent.

o Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse sequence

e Number of Scans: 16-32

o Relaxation Delay: 1-2 seconds

e Spectral Width: 0-12 ppm

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCIz

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence
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e Number of Scans: 1024 or more, depending on sample concentration
o Relaxation Delay: 2-5 seconds

e Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Solid Phase):

e Given that 5-Chloro-2-methoxybenzaldehyde is a solid, the KBr pellet method or the
Attenuated Total Reflectance (ATR) technique is suitable.

o KBr Pellet Method:

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Press the powder into a transparent pellet using a hydraulic press.
e ATR Method:
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
e Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1
e Number of Scans: 16-32

e Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean
ATR crystal should be recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Sample Preparation:

» Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent
such as methanol or acetonitrile.

Instrument Parameters (Electron lonization - El):

e Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion
probe system.

« lonization Mode: Electron lonization (El)
o Electron Energy: 70 eV

e Source Temperature: 200-250 °C

e Mass Range: 40-400 amu

e GC Conditions (if applicable):

[¢]

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium

[¢]

[e]

Injection Mode: Split or splitless

o

Temperature Program: A suitable temperature ramp to ensure separation from any
impurities and elution of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Chloro-2-methoxybenzaldehyde.
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Workflow for Spectroscopic Analysis of 5-Chloro-2-methoxybenzaldehyde

Sample Preparation
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Final Structure Confirmation —

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 5-Chloro-2-
methoxybenzaldehyde.

 To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307231#spectroscopic-data-of-5-chloro-2-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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